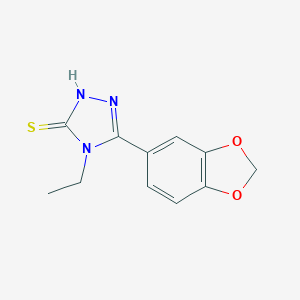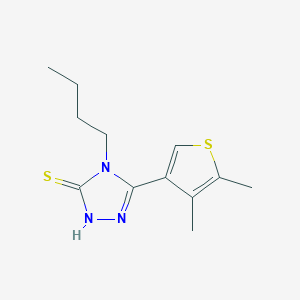
5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzodioxole, which is a type of organic compound that contains a benzene ring fused to a dioxole ring . Benzodioxole derivatives have been found in various pharmaceuticals and are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
The chemical reactions of benzodioxole derivatives can vary widely depending on the specific functional groups present in the molecule. For instance, some benzodioxole derivatives have been evaluated for their anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, a similar compound, 5-(1,3-Benzodioxol-5-yl)pentanoic acid, has a density of 1.3±0.1 g/cm3, a boiling point of 398.8±21.0 °C at 760 mmHg, and a molar refractivity of 57.4±0.3 cm3 .科学的研究の応用
Synthesis and Derivative Formation
Compounds bearing the 1,2,4-triazole moiety are of interest due to their diverse biological activities and potential as building blocks in organic synthesis. The synthesis of N-substituted derivatives of 3-(1,4-benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones demonstrates the versatility of these compounds. By reacting with acrylonitrile, acrylamide, and ethyl acrylate, a variety of derivatives were obtained, showcasing the chemical reactivity and potential for further modification of these triazoles (Vardanyan et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols have been synthesized and shown to exhibit anti-inflammatory activity. This highlights the potential of 1,2,4-triazole derivatives in the development of new therapeutic agents with anti-inflammatory properties (Labanauskas et al., 2004).
Applications in Cancer Research
1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety have been studied for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some derivatives were identified as highly active, suggesting their potential as antimetastatic candidates in cancer treatment (Šermukšnytė et al., 2022).
Chemical Modification and Reactivity
The reactivity of 5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol with N-substituted chloroacetic acid amides has been explored to furnish S-amidomethyl derivatives, demonstrating the compound's utility in synthesizing diverse chemical structures. This versatility is crucial for the development of new compounds with potential applications in various scientific fields (Sargsyan et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives, including those related to 1,2,4-triazoles, have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies are important for applications in material science and engineering, showcasing the protective capabilities of triazole derivatives against corrosion (Yadav et al., 2013).
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further exploration of its potential biological activities, as well as optimization of its synthesis process. It’s also important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .
作用機序
Target of Action
Similar compounds such as “4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2h-pyrazole-3-carboxylic acid” have been found to target theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Compounds with similar structures have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s known that compounds targeting the heat shock protein hsp 90-alpha can affect multiple pathways involved in cell cycle control and signal transduction
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, potentially leading to the inhibition of cancer cell proliferation.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-14-10(12-13-11(14)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHWIQZJUXNDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456808.png)
![5-{4-nitrophenyl}-1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456811.png)
![N-isobutyl-2-[(5-methyl-3-isoxazolyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456812.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456816.png)

![N-allyl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456819.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B456821.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B456822.png)
![4,5-dibromo-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456823.png)
![5-(5-chlorothiophen-2-yl)-N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456824.png)
![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456827.png)
![N-ethyl-2-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456830.png)
![N-allyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B456831.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B456832.png)